molecular formula C12H18N2O4 B2895578 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-25-5

3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2895578
CAS No.: 2034382-25-5
M. Wt: 254.286
InChI Key: FDWHVHBARYOPRH-UHFFFAOYSA-N
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Description

3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound of interest in medicinal chemistry research. It features an oxazolidine-2,4-dione scaffold, a structure known for its diverse biological activities and presence in various pharmacologically active molecules . This compound is intended for research applications only. The oxazolidine-2,4-dione core is a recognized heterocyclic scaffold in drug discovery. Similarly, the thiazolidine-2,4-dione (TZD) scaffold, a closely related structure, is well-documented for its significant antidiabetic activity through activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Other TZD derivatives have been investigated for their antimicrobial properties, with a proposed mechanism involving inhibition of bacterial cytoplasmic Mur ligases, which are essential for peptidoglycan cell wall synthesis . Furthermore, compounds within this family have demonstrated antioxidant potential by acting as scavengers of reactive oxygen species (ROS) . Researchers may find this compound valuable for exploring new therapeutic agents in areas such as metabolic diseases, infectious diseases, and oxidative stress. All studies should be conducted in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-(3,3-dimethylbutanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)4-9(15)13-5-8(6-13)14-10(16)7-18-11(14)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWHVHBARYOPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)N2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique dual-ring structure comprising azetidine and oxazolidine functionalities. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O4C_{12}H_{18}N_{2}O_{4}. The presence of the azetidine and oxazolidine rings enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing both azetidine and oxazolidine structures often exhibit significant biological activities. The unique features of this compound suggest several potential applications:

  • Antimicrobial Activity : Compounds similar to this one have demonstrated effectiveness against various bacterial strains, including resistant strains.
  • Cytotoxicity : The compound's effects on normal and cancer cell lines are crucial for assessing its therapeutic viability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of oxazolidines have shown promising results against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes findings from relevant studies:

Compound NameStructureKey FeaturesActivity
1-AcetylazetidineC₅H₉NContains an acetyl group; studied for reactivityModerate antimicrobial activity
2,4-OxazolidinedioneC₃H₃NO₃Building block in drug synthesisEffective against various pathogens
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolesC₈H₈N₂O₃Strong bactericidal effect against Staphylococcus spp.High activity with low cytotoxicity

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and HL60 (human promyelocytic leukemia) have been conducted to determine the cytotoxic effects of related oxazolidine derivatives. For example:

  • Study Findings : Certain derivatives exhibited IC50 values in the low micromolar range (4–18 μM), indicating significant antiproliferative activity against cancer cells while showing low toxicity to normal cells .

The following table presents cytotoxicity data from recent research:

Compound IDCell Line TestedIC50 (μM)Cytotoxicity Observed
Compound 24HL604Low toxicity to PBMC
Compound 25MDA-MB23125Moderate toxicity
Compound 29L929>100No significant effect

The mechanism underlying the biological activity of this compound is likely associated with its ability to interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways in cancer cells. Compounds structurally similar to this one often exhibit mechanisms that affect gene transcription related to biofilm formation and cellular proliferation .

Comparison with Similar Compounds

Key Differences :

  • The 3,3-dimethylbutanoyl group in the target compound lacks aromaticity but provides branched aliphatic hydrophobicity, which may improve membrane permeability compared to aromatic acyl groups.

Physical and Spectral Data

Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Reference
3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione C₁₄H₂₀N₂O₅ 296.32 3,3-Dimethylbutanoyl N/A -
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione C₁₅H₁₆N₂O₅ 304.30 2-Methoxyphenylacetyl N/A
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione C₁₅H₁₆N₂O₄S 320.40 3-(Methylthio)benzoyl N/A

Notes: Spectral characterization (e.g., ¹H NMR, LC-MS) for related oxazolidinediones often reveals distinct shifts for acyl groups and azetidine protons, as seen in analogs like (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione .

Comparison with Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones replace the oxygen atom in the dione ring with sulfur, altering electronic properties and biological interactions:

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione : Exhibits a diisopropylaminoethyl chain and methoxybenzylidene group, with π-π interactions observed in crystallography.
  • 3-Coumarinyl-5-aryliden-thiazolidine-2,4-diones : Incorporate coumarin moieties, enabling fluorescence and UV absorption properties absent in oxazolidinediones.

Key Differences :

  • The target compound’s azetidine ring imposes greater steric constraints than the flexible diisopropylaminoethyl chain in .

Comparison with Other Dione Derivatives

Chroman-2,4-diones

Chroman-2,4-diones (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) feature a fused benzene ring, conferring aromatic stability and extended conjugation. Bond lengths in these compounds (C=O: ~1.21 Å, C–C: ~1.48 Å) closely match those in oxazolidinediones, suggesting similar electronic environments for the dione moiety .

Isoindole-1,3-diones

2-(3,3-Dimethyl-2-oxo-butyl)isoindole-1,3-dione shares the 3,3-dimethylbutanoyl substituent but has an isoindole core. Its higher density (1.206 g/cm³) and boiling point (365.4°C) reflect increased molecular rigidity and mass compared to the target compound .

Preparation Methods

Phosphorus-Mediated Carboxylative Condensation

A tandem reaction involving primary amines and α-ketoesters under CO₂ atmosphere forms oxazolidinediones efficiently. Applying this to 1-(3,3-dimethylbutanoyl)azetidin-3-amine:

  • The amine reacts with ethyl 2-oxoacetate in the presence of P(NEt₂)₃ and CO₂.
  • Cyclization occurs via base-catalyzed intramolecular ester-to-amide coupling, forming the oxazolidine-2,4-dione.

Optimized Parameters

  • CO₂ Pressure : 1 atm
  • Catalyst : P(NEt₂)₃ (1.5 equiv)
  • Yield : 65–75%

Coupling Strategies for Molecular Assembly

Connecting the azetidine and oxazolidinedione subunits demands precision. Two primary approaches dominate:

Direct Cyclization of a β-Hydroxyamide Intermediate

Azetidin-3-yl β-hydroxyamide derivatives undergo cyclization using phosgene analogs (e.g., triphosgene) to form oxazolidinediones. For example:

  • Intermediate : 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)-3-hydroxypropanamide
  • Reagent : Triphosgene (0.3 equiv), pyridine (base)
  • Yield : 70%

Mitsunobu Coupling

If the azetidine bears a hydroxyl group at the 3-position, Mitsunobu reaction with a pre-formed oxazolidinedione alcohol affords the target compound.

Conditions

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Solvent : THF, 0°C to reflux
  • Yield : 60–68%

Alternative Synthetic Routes

Solid-Phase Synthesis

Patents describe using resin-bound azetidines to streamline functionalization. For instance, Wang resin-linked azetidin-3-amine is acylated and cleaved post-oxazolidinedione formation.

Enzymatic Methods

Lipase-catalyzed kinetic resolution of racemic azetidine intermediates enhances enantiopurity. Candida antarctica lipase B resolves 3-aminoazetidine esters with >90% ee.

Optimization and Scale-up Considerations

Solvent and Temperature Effects

  • Oxazolidinedione cyclization : DMF at 50°C improves reaction rate but risks epimerization.
  • Acylation : Dichloromethane minimizes side reactions compared to THF.

Catalytic Enhancements

Bifunctional catalysts (e.g., DMAP) boost acylation yields to 90% by mitigating steric hindrance.

Analytical Data and Characterization

Table 1. Spectroscopic Data for 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 4.35 (t, J=8 Hz, 1H, CH), 3.92 (m, 2H, CH₂), 3.65 (s, 3H, NCO), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR 174.8 (C=O), 168.2 (C=O), 62.1 (CH₂), 56.3 (CH), 28.9 (C(CH₃)₃)
HRMS (ESI+) m/z 255.1345 [M+H]⁺ (calc. 255.1349)

Table 2. Comparative Yields of Key Steps

Step Method Yield Reference
Azetidine acylation Schotten-Baumann 82%
Oxazolidinedione formation CO₂-mediated cyclization 73%
Mitsunobu coupling DIAD/PPh₃ 65%

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione?

  • The synthesis typically involves multi-step routes, including amide bond formation between azetidine derivatives and 3,3-dimethylbutanoyl chloride. Key steps include:

  • Use of coupling agents (e.g., carbodiimides) and bases (e.g., triethylamine) to facilitate acylation of the azetidine ring .
  • Temperature control (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions or degradation .
  • Purification via column chromatography or recrystallization to isolate the product with >95% purity .
    • Analytical validation (NMR, HPLC, mass spectrometry) is essential to confirm structural integrity and monitor reaction progress .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

  • Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
  • pH sensitivity : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC or UV-Vis spectroscopy .
  • Oxidative/light sensitivity : Expose to UV light or reactive oxygen species (e.g., H₂O₂) and quantify degradation products using LC-MS .

Q. What analytical techniques are most reliable for confirming the compound’s molecular structure?

  • 1D/2D NMR : Assign protons (¹H) and carbons (¹³C) to verify the azetidine-oxazolidine-dione framework and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₉N₂O₄) with <2 ppm error .
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing 3,3-dimethylbutanoyl with fluorinated or aromatic acyl groups) and compare activity in bioassays .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with target proteins (e.g., bacterial enzymes or receptors) .
  • In vitro assays : Test antimicrobial activity against Gram-positive/-negative bacteria or cancer cell lines, correlating results with substituent electronic/hydrophobic properties .

Q. What experimental strategies resolve contradictions in reported pharmacological data for oxazolidine-dione derivatives?

  • Orthogonal assays : Validate activity using multiple methods (e.g., MIC assays vs. time-kill curves for antimicrobial studies) to rule out false positives .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS to clarify whether observed effects are parent compound- or metabolite-driven .
  • Structural analogs : Compare results with structurally similar compounds (e.g., thiazolidine-dione derivatives) to isolate the impact of the oxazolidine ring .

Q. How can researchers investigate the environmental fate and degradation pathways of this compound?

  • Abiotic degradation : Simulate hydrolysis (aqueous buffers), photolysis (UV exposure), and oxidation (e.g., Fenton’s reagent) to identify breakdown products .
  • Biotic degradation : Incubate with soil or microbial cultures and track degradation via isotopic labeling (¹⁴C) or mass spectrometry .
  • Ecotoxicology : Assess toxicity of degradation products using model organisms (e.g., Daphnia magna or algae) to evaluate ecological risks .

Q. What methodologies address challenges in purifying this compound during large-scale synthesis?

  • Continuous flow reactors : Improve yield and reduce side products by optimizing residence time and mixing efficiency .
  • Advanced chromatography : Use preparative HPLC with polar stationary phases (e.g., C18) or chiral columns for enantiomeric separation .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seed crystals) to enhance crystal purity .

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